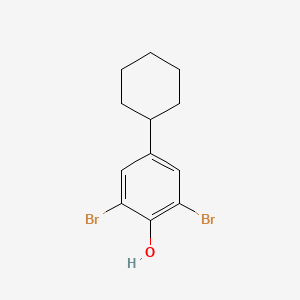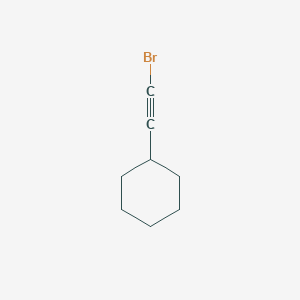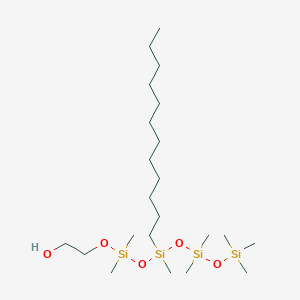
2,6-Dibromo-4-cyclohexylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-cyclohexylphenol: is an organic compound with the molecular formula C12H14Br2O and a molecular weight of 334.05 g/mol It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a cyclohexyl group at the 4 position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-cyclohexylphenol typically involves the bromination of 4-cyclohexylphenol. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions . The reaction is usually conducted in an organic solvent like dichloromethane or acetic acid, and the temperature is maintained at a controlled level to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents, reaction time, and temperature. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: 2,6-Dibromo-4-cyclohexylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding de-brominated phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,6-diamino-4-cyclohexylphenol or 2,6-dithio-4-cyclohexylphenol.
Oxidation: Formation of 2,6-dibromo-4-cyclohexylquinone.
Reduction: Formation of 4-cyclohexylphenol.
科学研究应用
2,6-Dibromo-4-cyclohexylphenol has several applications in scientific research:
作用机制
The mechanism of action of 2,6-dibromo-4-cyclohexylphenol involves its interaction with biological molecules and cellular pathways. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-phenoxyphenol
- 2,6-Dibromo-4-nitrophenol
Comparison: 2,6-Dibromo-4-cyclohexylphenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
属性
CAS 编号 |
39206-23-0 |
|---|---|
分子式 |
C12H14Br2O |
分子量 |
334.05 g/mol |
IUPAC 名称 |
2,6-dibromo-4-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI 键 |
OAAUVNKDYQXYEE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)

![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)
![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)



![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
